

# Application Note: Photometric Determination of Nitrite Using Basic Violet 14

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Compound of Interest		
Compound Name:	Basic violet 14	
Cat. No.:	B3427368	Get Quote

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#### **Abstract**

This application note describes a photometric method for the quantitative determination of nitrite in aqueous samples using **Basic Violet 14** as a chromogenic reagent. This method is presented as a potential alternative to the conventional Griess assay. The protocol is based on the reaction of nitrite with the primary aromatic amine groups of **Basic Violet 14** in an acidic medium. This reaction is hypothesized to alter the conjugated  $\pi$ -system of the dye molecule, leading to a measurable change in its absorbance. The method is simple, rapid, and suitable for routine analysis in various research and quality control applications.

#### Introduction

Nitrite is a ubiquitous ion found in environmental and biological systems. Its concentration is a critical parameter in water quality monitoring, food safety, and biomedical research. While the Griess-Ilosvay method is a widely accepted standard for nitrite determination, the exploration of alternative reagents is of continuous interest for improving sensitivity, selectivity, or simplifying analytical procedures.

**Basic Violet 14**, also known as Basic Fuchsin or Rosaniline, is a triphenylmethane dye characterized by its intense magenta color. It possesses primary aromatic amine functionalities that can react with nitrous acid, which is formed from nitrite in an acidic solution. This reaction, likely a diazotization or a related process, modifies the dye's chromophore, causing a shift in its



light-absorbing properties. This change in absorbance can be correlated to the concentration of nitrite, forming the basis of a quantitative spectrophotometric assay. While not as commonly employed as the Griess reaction, the use of **Basic Violet 14** for nitrite detection has been noted in chemical literature.

This document provides a detailed protocol for the photometric determination of nitrite using **Basic Violet 14**, complete with reagent preparation, standard curve generation, and sample analysis procedures.

### **Principle of the Method**

In an acidic environment, nitrite ions ( $NO_2^-$ ) are converted to nitrous acid ( $HNO_2$ ). **Basic Violet 14** contains primary aromatic amine groups. The nitrous acid is expected to react with these amine groups. This reaction alters the electronic structure of the dye's conjugated system, leading to a decrease in its characteristic absorbance at its  $\lambda$ max (approximately 543 nm). The magnitude of this absorbance change is directly proportional to the concentration of nitrite in the sample. By measuring the absorbance of the dye solution before and after the reaction with the sample, the nitrite concentration can be determined by referencing a standard curve.

## **Quantitative Data Summary**

The following tables represent typical data that could be obtained using this method.

Table 1: Nitrite Standard Curve Data

Nitrite Concentration (μg/mL)	Absorbance at 543 nm
0.0 (Blank)	1.000
0.2	0.855
0.4	0.710
0.6	0.565
0.8	0.420
1.0	0.275



Table 2: Sample Analysis Data

Sample ID	Absorbance at 543 nm	Calculated Nitrite Concentration (µg/mL)
Sample A	0.630	0.51
Sample B	0.780	0.30
Sample C	0.450	0.76

# **Experimental Protocols Reagent and Equipment List**

- Chemicals:
  - Basic Violet 14 (C.I. 42510)
  - Sodium Nitrite (NaNO<sub>2</sub>)
  - Hydrochloric Acid (HCl), concentrated
  - Deionized Water
- Equipment:
  - UV-Visible Spectrophotometer
  - Volumetric flasks (10 mL, 100 mL, 1000 mL)
  - Pipettes (various sizes)
  - Beakers
  - Analytical balance

#### **Reagent Preparation**

Basic Violet 14 Stock Solution (100 μg/mL):



- Accurately weigh 10.0 mg of Basic Violet 14.
- Dissolve it in a small amount of deionized water in a 100 mL volumetric flask.
- Bring the volume to the mark with deionized water and mix thoroughly.
- Store in a dark bottle at 4°C.
- Working Basic Violet 14 Solution (10 μg/mL):
  - Pipette 10.0 mL of the Basic Violet 14 stock solution into a 100 mL volumetric flask.
  - Dilute to the mark with deionized water and mix well.
- Nitrite Stock Solution (100 μg/mL):
  - Accurately weigh 15.0 mg of sodium nitrite (previously dried at 110°C for 1 hour).
  - Dissolve it in deionized water in a 100 mL volumetric flask.
  - Bring the volume to the mark and mix thoroughly. This solution contains 100  $\mu$ g/mL of NO<sub>2</sub><sup>-</sup>.
- Nitrite Standard Solutions (0.2 1.0 μg/mL):
  - Prepare a series of standard solutions by diluting the nitrite stock solution. For example, to prepare a 1.0 μg/mL standard, pipette 1.0 mL of the 100 μg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.
- Hydrochloric Acid Solution (1 M):
  - Carefully add 8.3 mL of concentrated HCl to approximately 50 mL of deionized water in a 100 mL volumetric flask.
  - Allow to cool, then dilute to the mark with deionized water.

#### **Assay Protocol**

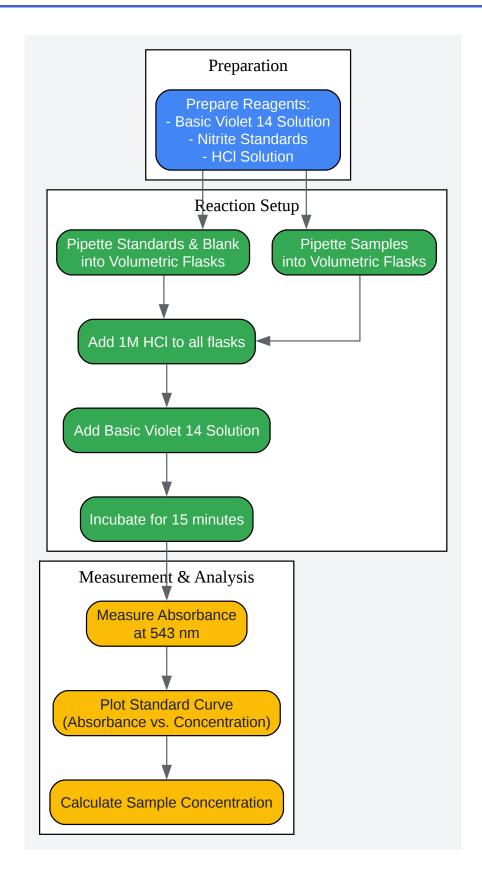
Standard Curve Generation:



- Pipette 2.0 mL of each nitrite standard solution (0.2, 0.4, 0.6, 0.8, 1.0 μg/mL) into separate 10 mL volumetric flasks.
- Prepare a blank by pipetting 2.0 mL of deionized water into a 10 mL volumetric flask.
- To each flask, add 1.0 mL of the 1 M Hydrochloric Acid solution and swirl gently.
- Add 2.0 mL of the working **Basic Violet 14** solution (10 μg/mL) to each flask.
- o Dilute to the 10 mL mark with deionized water and mix well.
- Allow the reaction to proceed for 15 minutes at room temperature.
- Measure the absorbance of each solution at 543 nm against the blank.
- Plot a standard curve of absorbance versus nitrite concentration.
- Sample Analysis:
  - Pipette 2.0 mL of the sample solution into a 10 mL volumetric flask. (Note: If the nitrite concentration is expected to be high, dilute the sample accordingly with deionized water).
  - Follow steps 3-6 from the "Standard Curve Generation" protocol.
  - Measure the absorbance of the sample preparation at 543 nm against the blank.
  - Determine the nitrite concentration in the sample by interpolating the absorbance value on the standard curve.

#### **Visualizations**

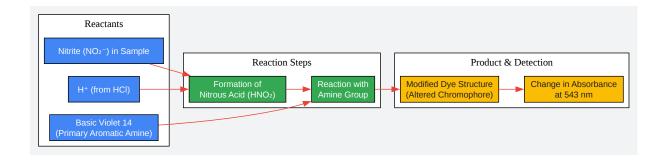




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Caption: Experimental workflow for nitrite detection.





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Caption: Proposed reaction pathway for nitrite detection.

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